2,5-Dioxopyrrolidin-1-yl but-3-ynoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl but-3-ynoate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate typically involves the reaction of but-3-ynoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk activation of the reactants and the use of large reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the conjugation of proteins and other biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate involves the formation of stable amide bonds with amines. This reactivity makes it useful in the conjugation of biomolecules. The compound’s ability to form these bonds under mild conditions is a key factor in its effectiveness.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl but-3-enoate: Similar structure but with a double bond instead of a triple bond.
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate: Similar structure but with an additional carbon in the chain
Uniqueness
2,5-Dioxopyrrolidin-1-yl but-3-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
Molecular Formula |
C8H7NO4 |
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Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-3-ynoate |
InChI |
InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h1H,3-5H2 |
InChI Key |
FSJCTIFHDCOLMY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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